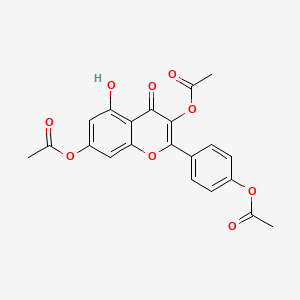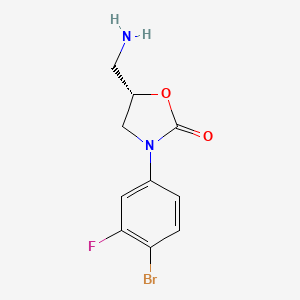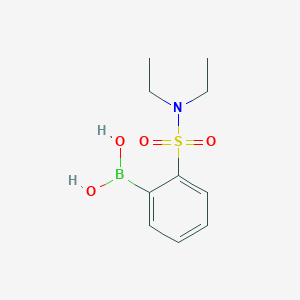
3-Phenylquinoxaline-2-carboxylic acid
Übersicht
Beschreibung
3-Phenylquinoxaline-2-carboxylic acid (PQCA) is an organic compound that contains a quinoxaline ring and a carboxyl group with a phenyl substitution . It has a molecular weight of 250.26 .
Molecular Structure Analysis
The IUPAC name for PQCA is 3-phenyl-2-quinoxalinecarboxylic acid . The InChI code is 1S/C15H10N2O2/c18-15(19)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H, (H,18,19) .
Physical and Chemical Properties Analysis
PQCA has a molecular weight of 250.26 . More specific physical and chemical properties are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
3-Phenylquinoxaline-2-carboxylic acid and its derivatives have been studied for their potential anticancer properties. A series of compounds based on this acid showed significant antiproliferative activity against human HCT-116 and MCF-7 cell lines, indicating its potential use in cancer treatment. These compounds were found to be active in inhibiting cancer cell growth, with some showing comparable potency to the reference drug doxorubicin (El Rayes et al., 2019).
Polymer Synthesis
The acid has also found applications in the synthesis of polymers. For instance, hyperbranched poly(phenylquinoxaline) (PPQ) was synthesized using a derivative of this compound, showcasing its utility in material science and engineering (Baek & Tan, 2006).
Neuroprotective and Anticonvulsant Activities
Compounds derived from this compound have exhibited neuroprotective and anticonvulsant activities. They have been studied for their potential use in treating neurological disorders due to their high affinity for specific receptor sites in the brain (Takano et al., 2005).
Liquid- and Solid-Phase Synthesis of Quinoxalines
The acid is used in the synthesis of quinoxalines, both in liquid and solid phases. This demonstrates its versatility in organic synthesis and the potential for diverse applications in pharmaceuticals and chemical industries (Attanasi et al., 2001).
Room-Temperature Free-Radical-Induced Polymerization
The acid's derivatives have been used in room-temperature free-radical-induced polymerization, indicating their utility in developing new materials with specific properties for industrial applications (Baek et al., 2003).
Wirkmechanismus
Mode of Action
Quinoxalines, the class of compounds to which it belongs, have been shown to undergo acid-catalyzed rearrangements when exposed to nucleophilic reactants, leading to biheterocyclic systems . This suggests that 3-Phenylquinoxaline-2-carboxylic acid may interact with its targets in a similar manner.
Biochemical Pathways
Quinoxalines have been shown to be involved in various biological processes, suggesting that this compound may also affect multiple pathways .
Biochemische Analyse
Biochemical Properties
3-Phenylquinoxaline-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. By inhibiting these enzymes, this compound can modulate inflammatory responses and has potential anti-inflammatory properties . Additionally, this compound can bind to various proteins, altering their conformation and activity. For example, it has been observed to interact with heat shock proteins, which are involved in protein folding and stress responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and disrupting mitochondrial function . Furthermore, this compound can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival . This compound also affects gene expression by modulating transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound inhibits the activity of cyclooxygenase and lipoxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in chromatin structure and gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to this compound can lead to cellular adaptation and changes in gene expression, resulting in altered cellular responses . Additionally, the degradation products of this compound may have different biological activities, further influencing its long-term effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, this compound can induce toxic effects, such as liver and kidney damage, due to its interaction with cellular enzymes and oxidative stress pathways . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . Additionally, this compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, altering cellular energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues is also affected by its binding to plasma proteins and its ability to cross biological membranes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, this compound has been observed to accumulate in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . Additionally, this compound can localize to the nucleus, where it can modulate gene expression by interacting with transcription factors and chromatin regulators .
Eigenschaften
IUPAC Name |
3-phenylquinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTASBJYGXIWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


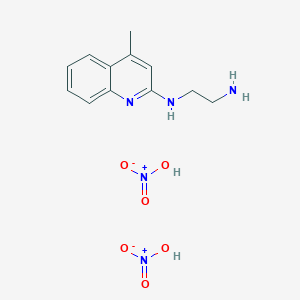
![4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1387621.png)
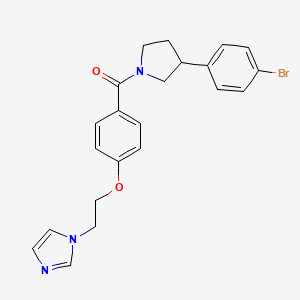
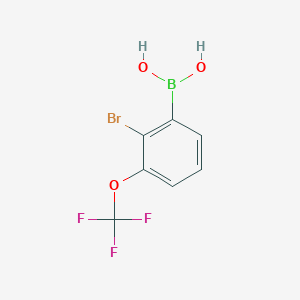

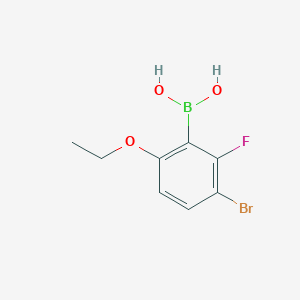
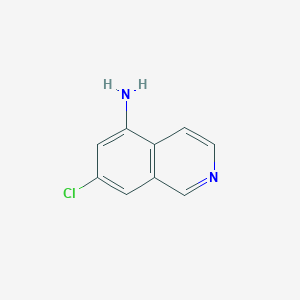


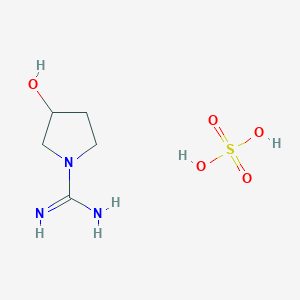
![(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride](/img/structure/B1387636.png)
